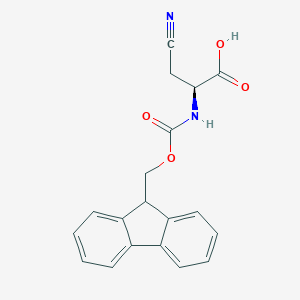
4'-(4-Fluorophenyl)bi(cyclohexan)-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(4-Fluorophenyl)bi(cyclohexan)-4-one is an organic compound characterized by the presence of a fluorophenyl group attached to a bicyclohexane structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(4-Fluorophenyl)bi(cyclohexan)-4-one typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide (4-fluorophenyl halide), boronic acid (cyclohexylboronic acid), palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
Solvent: Common solvents include toluene, ethanol, or a mixture of water and organic solvents.
Temperature: The reaction is typically carried out at temperatures ranging from 80°C to 100°C.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and reagents used.
Industrial Production Methods: In an industrial setting, the production of 4’-(4-Fluorophenyl)bi(cyclohexan)-4-one may involve large-scale Suzuki–Miyaura coupling reactions with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4’-(4-Fluorophenyl)bi(cyclohexan)-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
4’-(4-Fluorophenyl)bi(cyclohexan)-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and resins, with enhanced properties.
Mechanism of Action
The mechanism of action of 4’-(4-Fluorophenyl)bi(cyclohexan)-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The fluorophenyl group can enhance the compound’s binding affinity and selectivity towards its targets, contributing to its biological activity.
Comparison with Similar Compounds
4-Butyl-4’-(4-fluorophenyl)bi(cyclohexane): Similar structure with a butyl group instead of a ketone.
4-(4-Fluorophenyl)-4’-pentyl-1,1’-bi(cyclohexane): Contains a pentyl group, differing in the alkyl chain length.
4-Fluorophenylcyclohexyl (tetrahydropyranyl)methyl-Substituted Aryloxypropanolamines: Similar fluorophenyl group but with different substituents and functional groups.
Uniqueness: 4’-(4-Fluorophenyl)bi(cyclohexan)-4-one is unique due to its specific combination of a fluorophenyl group and a bicyclohexane structure with a ketone functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-[4-(4-fluorophenyl)cyclohexyl]cyclohexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FO/c19-17-9-5-15(6-10-17)13-1-3-14(4-2-13)16-7-11-18(20)12-8-16/h5-6,9-10,13-14,16H,1-4,7-8,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOATNCEEKCLOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2CCC(=O)CC2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
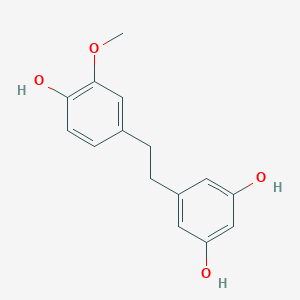

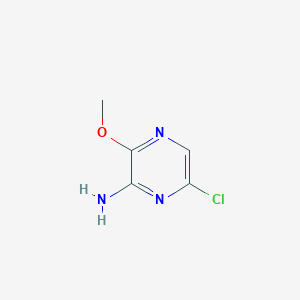
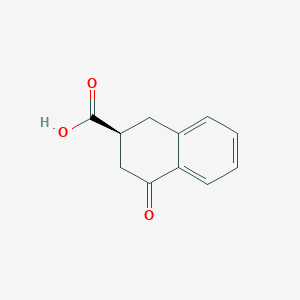
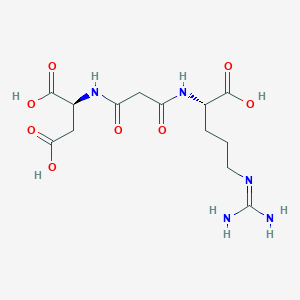
![Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate](/img/structure/B171346.png)
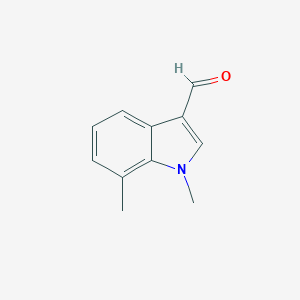
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B171367.png)
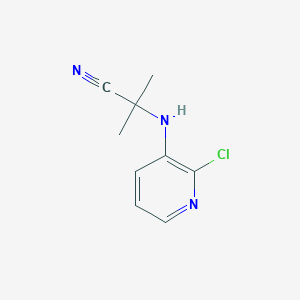
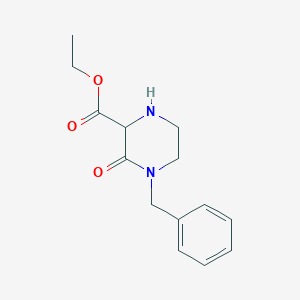
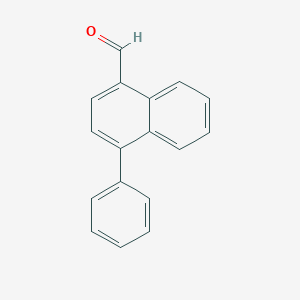
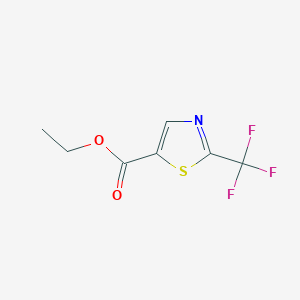
![1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)-](/img/structure/B171399.png)
